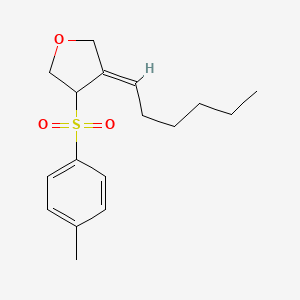
(Z)-3-Hexylidene-4-tosyltetrahydrofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-Hexylidene-4-tosyltetrahydrofuran is an organic compound characterized by its unique structure, which includes a tetrahydrofuran ring substituted with a hexylidene group and a tosyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-Hexylidene-4-tosyltetrahydrofuran typically involves the following steps:
Formation of the Tetrahydrofuran Ring: This can be achieved through the cyclization of a suitable diol or by using a ring-closing metathesis reaction.
Introduction of the Hexylidene Group: This step involves the addition of a hexylidene moiety to the tetrahydrofuran ring, which can be done using a Wittig reaction or a similar olefination process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using the above-mentioned methods, with optimization for yield and purity. This often includes the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: The tosyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted tetrahydrofuran derivatives.
Chemistry:
Synthesis of Complex Molecules: this compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Probes: The compound can be modified to create probes for studying biological processes, such as enzyme activity or cellular signaling pathways.
Medicine:
Drug Development: Its unique structure makes it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of (Z)-3-Hexylidene-4-tosyltetrahydrofuran depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The tosyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds and the modification of molecular structures.
Comparación Con Compuestos Similares
(E)-3-Hexylidene-4-tosyltetrahydrofuran: The geometric isomer of the compound, differing in the spatial arrangement of the hexylidene group.
4-Tosyltetrahydrofuran: Lacks the hexylidene group, making it less complex and potentially less versatile in certain applications.
3-Hexylidene-4-mesyltetrahydrofuran: Similar structure but with a mesyl group instead of a tosyl group, which may affect its reactivity and applications.
Uniqueness: (Z)-3-Hexylidene-4-tosyltetrahydrofuran is unique due to the combination of the hexylidene and tosyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C17H24O3S |
|---|---|
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
(3Z)-3-hexylidene-4-(4-methylphenyl)sulfonyloxolane |
InChI |
InChI=1S/C17H24O3S/c1-3-4-5-6-7-15-12-20-13-17(15)21(18,19)16-10-8-14(2)9-11-16/h7-11,17H,3-6,12-13H2,1-2H3/b15-7- |
Clave InChI |
ZTLHLRHNQAPDDE-CHHVJCJISA-N |
SMILES isomérico |
CCCCC/C=C\1/COCC1S(=O)(=O)C2=CC=C(C=C2)C |
SMILES canónico |
CCCCCC=C1COCC1S(=O)(=O)C2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


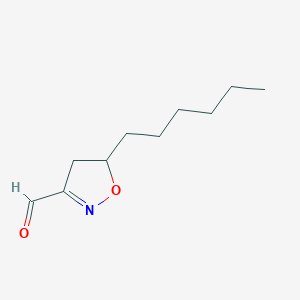
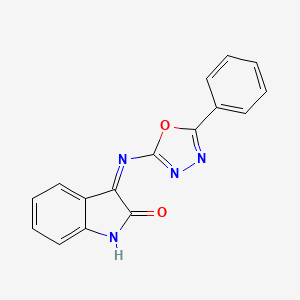
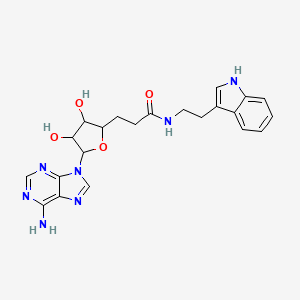
![Diethyl furo[3,2-c]quinoline-2,3-dicarboxylate](/img/structure/B12903801.png)
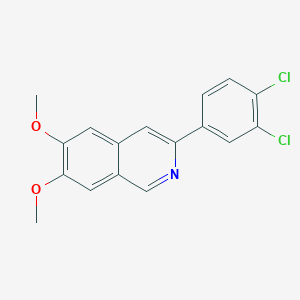
![N,N-Dimethyl-2-[(6-methyl-2-phenylpyrimidin-4-yl)sulfanyl]ethan-1-amine](/img/structure/B12903807.png)

![Ethyl 2,4-dimethyl-5-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-1H-pyrrole-3-carboxylate](/img/structure/B12903820.png)

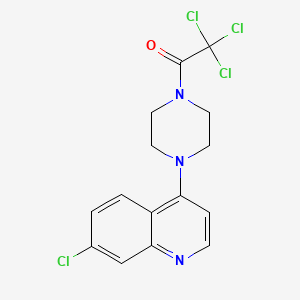
![N,N-dibutyl-N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]methanimidamide](/img/structure/B12903836.png)

![3-[(3-Fluorophenyl)methyl]-2-sulfanylidenetetrahydropyrimidin-4(1H)-one](/img/structure/B12903854.png)
![Ethanone, 1-[4-(dimethylamino)-2-phenyl-5-pyrimidinyl]-](/img/structure/B12903858.png)
